An In-depth Technical Guide to 2-Azido-NAD: Structure, Synthesis, and Applications in Research
An In-depth Technical Guide to 2-Azido-NAD: Structure, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of 2-Azido-NAD (Nicotinamide 2-azidoadenine dinucleotide), a photoactive analog of Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+). This document details its chemical structure, synthesis, and key applications as a powerful tool in chemical biology and drug discovery, particularly for studying NAD+-binding proteins such as dehydrogenases and poly(ADP-ribose) polymerases (PARPs).
Core Structure of 2-Azido-NAD
2-Azido-NAD is a chemically modified version of NAD+ where an azido (B1232118) group (-N3) is introduced at the 2-position of the adenine ring. This modification imparts photo-reactivity to the molecule, allowing it to be used as a photoaffinity label. Upon exposure to ultraviolet (UV) light, the azido group is converted into a highly reactive nitrene intermediate, which can form a stable covalent bond with nearby amino acid residues in the binding pocket of a target protein.[1]
The fundamental structure consists of a nicotinamide mononucleotide (NMN) moiety linked to a 2-azidoadenosine (B19884) monophosphate (2-azido-AMP) moiety through a pyrophosphate bridge.[2]
Caption: Core chemical structure of 2-Azido-NAD.
Quantitative Data: Binding Affinities
2-Azido-NAD has been shown to be a substrate for various NAD+-dependent enzymes, often with binding affinities comparable to the natural coenzyme.[3][4] This makes it an effective probe for studying these proteins. The following table summarizes the reported dissociation constants (Kd) for 2-Azido-NAD with bovine liver glutamate (B1630785) dehydrogenase.
| Enzyme | Ligand | Apparent Dissociation Constant (Kd) | Method |
| Glutamate Dehydrogenase | 2-Azido-NAD+ | 10 µM and 40 µM | Photoincorporation Assay |
| Glutamate Dehydrogenase | NAD+ (for protection) | < 5 µM and 25 µM | Photoincorporation Assay |
These values suggest negative cooperative interaction between the subunits of the enzyme.[2]
Experimental Protocols
Synthesis of 2-Azido-NAD
The synthesis of 2-Azido-NAD is typically achieved through the chemical coupling of [³²P]2-azido-AMP and nicotinamide mononucleotide (NMN).[2] While detailed, proprietary synthesis protocols may vary between commercial suppliers, a general laboratory-scale synthesis can be outlined as follows. The initial synthesis of 2-azidoadenosine involves the reaction of 2-fluoroadenosine (B10117) with lithium azide (B81097).
Caption: General workflow for the synthesis of 2-Azido-NAD.
Protocol:
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Synthesis of 2-Azidoadenosine: Start with 2-fluoroadenosine. The fluoro group is displaced by an azido group using an azide salt like lithium azide in a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out at an elevated temperature.
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Phosphorylation to 2-Azido-AMP: The resulting 2-azidoadenosine is then phosphorylated at the 5'-hydroxyl group to yield 2-azidoadenosine monophosphate (2-azido-AMP). This can be achieved using phosphorylating agents like phosphoryl chloride in the presence of a suitable base.
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Coupling with NMN: The synthesized 2-azido-AMP is then coupled with nicotinamide mononucleotide (NMN). This condensation reaction forms the pyrophosphate linkage and is often facilitated by a coupling agent such as a carbodiimide.
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Purification: The final product, 2-Azido-NAD, is purified from the reaction mixture using techniques like high-performance liquid chromatography (HPLC).
Photoaffinity Labeling of NAD+-Binding Proteins
This protocol outlines the general steps for using 2-Azido-NAD to covalently label an NAD+-binding protein.
Caption: Experimental workflow for photoaffinity labeling.
Protocol:
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Incubation: Incubate the purified target protein with 2-Azido-NAD in a suitable buffer. The concentration of 2-Azido-NAD should be optimized, but a starting point is often in the low micromolar range. Include a control sample without 2-Azido-NAD and another with an excess of NAD+ to compete for binding and demonstrate specificity.
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UV Irradiation: Expose the samples to UV light at a specific wavelength (e.g., 254 nm or 350 nm) for a predetermined amount of time on ice. The duration of irradiation needs to be optimized to maximize labeling efficiency while minimizing protein damage.
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Quenching: After irradiation, the reaction can be quenched by adding a scavenger molecule, such as dithiothreitol (B142953) (DTT), to react with any remaining unreacted nitrene intermediates.
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Analysis: The covalently labeled protein can be analyzed by various techniques. SDS-PAGE followed by autoradiography (if using radiolabeled 2-Azido-NAD) or western blotting with an antibody against a tag (if using a tagged version) can confirm labeling. For identification of the binding site, the labeled protein can be digested with a protease, and the resulting peptides analyzed by mass spectrometry.
Click Chemistry for Detection and Enrichment
The azide group on 2-Azido-NAD also serves as a handle for bioorthogonal "click chemistry." After photo-crosslinking, the covalently attached 2-azidoadenine moiety can be reacted with an alkyne-containing reporter molecule (e.g., a fluorescent dye or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Protocol:
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Photoaffinity Labeling: Perform the photoaffinity labeling protocol as described above.
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Click Reaction: To the labeled protein sample, add the alkyne-tagged reporter molecule, a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to catalyze the reaction.
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Analysis/Enrichment:
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Fluorescent Detection: If a fluorescent alkyne was used, the labeled protein can be visualized in-gel using a fluorescence scanner.
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Enrichment: If a biotin-alkyne was used, the labeled protein can be enriched from a complex mixture using streptavidin-coated beads. The enriched proteins can then be identified by mass spectrometry.
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Application in Studying PARP Signaling
Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes that play a critical role in DNA repair and other cellular processes. PARP enzymes use NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) chains on themselves and other target proteins, a process called PARylation.[5] 2-Azido-NAD serves as an analog of NAD+ and can be used to visualize and identify PARP-modified proteins.
Caption: Role of 2-Azido-NAD in probing the PARP signaling pathway.
In the context of the DNA damage response, PARP1 detects DNA strand breaks and becomes activated. It then consumes NAD+ to build PAR chains. By substituting NAD+ with 2-Azido-NAD, researchers can introduce an azide handle into the PAR chains. This allows for the subsequent attachment of reporter tags via click chemistry, enabling the identification of proteins that are PARylated in response to DNA damage. This approach is invaluable for elucidating the complex network of protein interactions involved in DNA repair and for screening the efficacy of PARP inhibitors in drug development.
References
- 1. Discovery of an NAD+ analogue with enhanced specificity for PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and properties of 2-azido-NAD+. A study of interaction with glutamate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of azido-NAD+ to assess its potential as a two-dimensional infrared probe of enzyme dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NAD+ consumption by PARP1 in response to DNA damage triggers metabolic shift critical for damaged cell survival - PMC [pmc.ncbi.nlm.nih.gov]
